N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034486-58-1
VCID: VC7779259
InChI: InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22)
SMILES: CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H19F3N2O3S
Molecular Weight: 376.39

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide

CAS No.: 2034486-58-1

Cat. No.: VC7779259

Molecular Formula: C16H19F3N2O3S

Molecular Weight: 376.39

* For research use only. Not for human or veterinary use.

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide - 2034486-58-1

Specification

CAS No. 2034486-58-1
Molecular Formula C16H19F3N2O3S
Molecular Weight 376.39
IUPAC Name N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H19F3N2O3S/c1-25(23,24)21-13-6-7-14(21)9-12(8-13)20-15(22)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3,(H,20,22)
Standard InChI Key DWFFJFXQRWSPDW-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Characterization

Core Framework and Functional Groups

The compound’s architecture centers on an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system that imposes spatial constraints critical for receptor binding . Key modifications include:

  • Methylsulfonyl group (-SO2_2CH3_3): Positioned at the nitrogen atom of the azabicyclo ring, this electron-withdrawing group enhances metabolic stability and influences electronic interactions with target proteins.

  • 4-(Trifluoromethyl)benzamide: Attached to the C3 position of the bicyclic system, the trifluoromethyl (-CF3_3) group confers hydrophobicity and resistance to enzymatic degradation, while the benzamide moiety facilitates hydrogen bonding with biological targets.

Table 1: Molecular Properties of N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide

PropertyValue
Molecular FormulaC16H19F3N2O3S\text{C}_{16}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight376.39 g/mol
IUPAC NameN-(8-Methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide
CAS Number2034486-58-1
SMILES NotationCS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide involves multi-step reactions to construct the bicyclic core and introduce functional groups:

  • Bicyclo[3.2.1]octane Formation: Ring-closing metathesis or cycloaddition reactions generate the azabicyclo framework.

  • Sulfonylation: Treatment with methylsulfonyl chloride introduces the -SO2_2CH3_3 group at the nitrogen atom.

  • Amide Coupling: The 4-(trifluoromethyl)benzoyl group is attached via carbodiimide-mediated coupling to the C3 amine.

Critical Considerations:

  • Reaction temperatures and catalysts (e.g., palladium for coupling steps) significantly impact yields.

  • Purification via chromatography ensures the removal of regioisomers and byproducts.

Therapeutic Applications

Gastrointestinal Motility Disorders

Opioid-Induced Bowel Dysfunction (OBD): By antagonizing peripheral MORs, this compound could mitigate constipation caused by opioid analgesics . Animal models of OBD show improved GI transit times with similar agents .

Postoperative Ileus (POI): Delayed GI motility after surgery may be addressed through MOR antagonism, though clinical validation is pending .

Oncology

Preliminary data suggest that CDK inhibition could suppress tumor growth, particularly in breast and lung cancers. Further studies are needed to evaluate efficacy and toxicity profiles.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related 8-Azabicyclo[3.2.1]octane Derivatives

CompoundMolecular WeightKey Functional GroupsPrimary Activity
3-Fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide 340.4 g/molFluoro, methylMOR antagonism (hypothesized)
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 141.21 g/molHydroxylCholinergic modulation

The trifluoromethyl substitution in the target compound enhances lipophilicity compared to fluoro/methyl analogs, potentially improving blood-brain barrier penetration .

Future Research Directions

  • Mechanistic Studies: Elucidate binding affinities for MOR subtypes and CDKs using X-ray crystallography.

  • In Vivo Models: Assess efficacy in rodent models of OBD and cancer.

  • Toxicology Profiles: Evaluate acute and chronic toxicity in preclinical species.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator